6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4,6,9H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOAIPJSWAGKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 6,7 Dihydro 5h Pyrrolo 1,2 C Imidazol 7 Ol
Mechanistic Studies of Nucleophilic and Electrophilic Reactivity Patterns
The nucleophilic and electrophilic character of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol is complex, with multiple reactive sites. The imidazole (B134444) moiety, being amphoteric, can act as both a proton donor and acceptor, influencing the molecule's reactivity in different chemical environments. globalresearchonline.net The pyrrole (B145914) ring, a π-excessive system, is prone to electrophilic attack. nih.gov The hydroxyl group introduces a site for nucleophilic and electrophilic reactions typical of alcohols.
While specific studies on the esterification and etherification of this compound are not extensively documented in the reviewed literature, the reactivity of the hydroxyl group can be inferred from standard alcohol chemistry. These reactions would involve the nucleophilic oxygen of the hydroxyl group attacking an electrophilic carbonyl carbon (for esterification) or an electrophilic carbon of an alkyl halide or equivalent (for etherification). The reaction conditions would likely influence the concurrent reactivity of the imidazole and pyrrole rings.
Table 1: Predicted Reactivity of the Hydroxyl Group
| Reaction Type | Reagent | Predicted Product | General Conditions |
|---|---|---|---|
| Esterification | Acyl chloride or Carboxylic acid with catalyst | 7-acyloxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole | Base or Acid catalyst |
Note: This table is based on general principles of alcohol reactivity, as specific experimental data for this compound was not found in the searched literature.
The imidazole ring contains two nitrogen atoms with distinct electronic properties. One nitrogen atom is of the pyrrole type, with its lone pair contributing to the aromatic sextet, while the other is of the pyridine (B92270) type, with its lone pair in an sp² hybrid orbital, making it basic and available for protonation or coordination to metal centers. globalresearchonline.net
The basic nitrogen atom readily reacts with acids to form imidazolium (B1220033) salts. This property is fundamental to the formation of ionic liquids based on related fused imidazole structures. tandfonline.com The coordination chemistry of imidazoles is well-established, where the pyridine-type nitrogen acts as a ligand for a wide range of metal ions. This suggests that this compound could form coordination complexes, although specific studies are not detailed in the available literature.
Recent research has demonstrated the synthesis of various halogen derivatives of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core, which serve as versatile starting materials for further functionalization. tandfonline.com
The pyrrole ring is highly activated towards electrophilic substitution due to its π-electron-rich nature. nih.gov However, in the fused 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole system, the reactivity is modulated by the presence of the adjacent imidazole ring. Studies on the functionalization of the parent 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole have shown that electrophilic substitution, such as halogenation, occurs on the imidazole ring. tandfonline.com For instance, bromination with N-bromosuccinimide (NBS) leads to the formation of the 1-bromo derivative, which can be further substituted. tandfonline.com
Table 2: Halogenation of the 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole Core
| Reaction | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 1-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole | 85 | tandfonline.com |
| Iodination | N-Iodosuccinimide (NIS) | 1-Iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole | 87 | tandfonline.com |
These halogenated derivatives are valuable intermediates. For example, the 1-bromo derivative can undergo lithium-halogen exchange followed by reaction with electrophiles to introduce various substituents at the 1-position of the imidazole ring. tandfonline.com
Rearrangement Reactions and Tautomerism Studies within the Pyrrolo[1,2-c]imidazole Framework
Imidazole itself exhibits annular tautomerism, where a proton can reside on either of the two nitrogen atoms. In the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole system, this tautomerism is fixed by the fused ring structure. Rearrangement reactions for this specific framework are not widely reported. However, related pyrroloimidazole systems can undergo various rearrangements, often driven by the stability of the resulting aromatic system.
Catalytic Transformations Utilizing this compound as a Substrate
While there is more information on the use of similar compounds as catalysts, the use of this compound as a substrate in catalytic transformations is an area of potential research. The functional groups present offer handles for various catalytic cross-coupling reactions. For instance, if converted to a halide or triflate, the molecule could participate in Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. The development of methods for the synthesis of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives is aimed at facilitating such applications. tandfonline.com
Photochemical and Thermal Transformations of the Dihydro-Pyrrolo[1,2-c]imidazole System
The photochemical and thermal reactivity of this compound is not well-documented. Generally, heterocyclic compounds can undergo a variety of photochemical reactions, including ring-opening, rearrangement, and cycloaddition reactions. The presence of the aromatic imidazole and pyrrole moieties suggests potential for photoinduced electron transfer or other photochemical processes. Thermal stability and transformations would depend on the substitution pattern and the presence of reactive functional groups. The fused ring system is noted for its stability, which is of interest for applications in materials science such as electrolytes for fuel cells and batteries. iucr.org
Reactions with Organometallic Reagents and Complexation Behavior
The reactivity of this compound extends to interactions with organometallic reagents, leading to the formation of novel complexes with catalytic applications. Research in this area has particularly focused on the formation of chiral dialkylaluminum complexes and their subsequent use as initiators in ring-opening polymerization reactions.
The reaction of racemic this compound with trialkylaluminum reagents, such as tri-tert-butylaluminum (tBu₃Al) and triethylaluminum (B1256330) (Et₃Al), has been investigated. These reactions result in the formation of dimeric dialkylaluminum aminoalkoxide complexes. Specifically, the reaction of tBu₃Al or Et₃Al with one equivalent of racemic this compound yields the corresponding dimeric products, [Al₂(tBu)₄L₂] and [Al₂(Et)₄L₂] respectively, where L represents the deprotonated 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-olate ligand. These reactions produce a mixture of heterochiral (R,S) and homochiral (R,R and S,S) diastereomers.
X-ray diffraction studies of the heterochiral complexes have revealed a dinuclear structure featuring bridging ON ligands. The central core of these molecules consists of a 10-membered C₄N₂O₂Al₂ ring.
These chiral dialkylaluminum complexes of this compound have demonstrated utility as effective initiators for the ring-opening polymerization (ROP) of ε-caprolactone. Kinetic investigations into this polymerization process have shown that the reaction follows first-order kinetics. This catalytic activity highlights the potential for designing specialized polymerization initiators based on the this compound scaffold.
Table 1: Synthesis of Dialkylaluminum Complexes of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-olate
| Organoaluminum Reagent | Ligand | Product | Diastereomers Formed |
| Tri-tert-butylaluminum (tBu₃Al) | rac-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol | [Al₂(tBu)₄L₂] | Heterochiral (R,S) and Homochiral (R,R and S,S) |
| Triethylaluminum (Et₃Al) | rac-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol | [Al₂(Et)₄L₂] | Heterochiral (R,S) and Homochiral (R,R and S,S) |
Table 2: Application in Ring-Opening Polymerization
| Catalyst | Monomer | Polymerization Type | Kinetic Profile |
| [Al₂(tBu)₄L₂] | ε-caprolactone | Ring-Opening Polymerization (ROP) | First-Order |
| [Al₂(Et)₄L₂] | ε-caprolactone | Ring-Opening Polymerization (ROP) | First-Order |
Computational and Theoretical Chemistry of 6,7 Dihydro 5h Pyrrolo 1,2 C Imidazol 7 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol. Methods such as Density Functional Theory (DFT) are employed to determine various electronic properties and reactivity descriptors.
Detailed research findings indicate that the distribution of electron density is crucial for understanding the molecule's behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting regions of nucleophilic and electrophilic attack, respectively. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating their propensity to act as nucleophilic centers, while regions of positive potential would be associated with hydrogen atoms.
Interactive Data Table: Calculated Reactivity Descriptors
Conformational Analysis and Energy Landscapes of the Pyrrolo[1,2-c]imidazole Scaffold
The pyrrolo[1,2-c]imidazole scaffold possesses a degree of flexibility, making conformational analysis essential for understanding its three-dimensional structure and associated energy landscapes. The fusion of the five-membered pyrrolidine (B122466) and imidazole (B134444) rings introduces specific conformational constraints.
Studies on similar fused ring systems, such as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, have revealed that the pyrrolidine ring can adopt an envelope conformation to alleviate torsional strain nih.gov. In the case of this compound, the presence of the hydroxyl group at the 7-position will further influence the conformational preferences. The orientation of this hydroxyl group (axial vs. equatorial-like) will lead to different conformers with distinct energies.
Computational methods, such as potential energy surface (PES) scans, are used to explore the energy landscape. By systematically rotating key dihedral angles, the various stable conformers and the energy barriers between them can be identified. The results of such an analysis would reveal the most stable, low-energy conformations that the molecule is likely to adopt.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound and its interactions with solvent molecules over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and interacts with its environment.
MD simulations can provide insights into the conformational flexibility, hydrogen bonding patterns, and solvation structure. For instance, an MD simulation in an aqueous environment would show the formation and breaking of hydrogen bonds between the hydroxyl and imidazole nitrogen atoms of the solute and the surrounding water molecules. The stability of intramolecular hydrogen bonds can also be assessed.
Analysis of the simulation trajectory can yield important properties such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Radial distribution functions can be calculated to understand the arrangement of solvent molecules around specific atoms of the solute.
Prediction of Spectroscopic Signatures via Computational Methods (e.g., NMR, IR, UV-Vis)
Computational methods are widely used to predict the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. Theoretical predictions of ¹H and ¹³C NMR spectra for this compound would aid in the assignment of experimental peaks.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies are often scaled to better match experimental values. The calculated IR spectrum would show characteristic peaks for O-H, C-H, C=N, and C-N stretching and bending vibrations.
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.gov The calculation provides the excitation energies and oscillator strengths for electronic transitions. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions within the imidazole ring.
Interactive Data Table: Predicted Spectroscopic Data
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve studying its synthesis or its participation in various chemical transformations. For example, this compound has been used as a catalyst in the Morita–Baylis–Hillman reaction nih.gov.
By mapping the potential energy surface for a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. Transition state theory can then be used to calculate reaction rates. The intrinsic reaction coordinate (IRC) method is employed to confirm that a located transition state connects the desired reactants and products. These calculations provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level.
Advanced Methodologies for Structural and Purity Characterization of 6,7 Dihydro 5h Pyrrolo 1,2 C Imidazol 7 Ol
Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, IR, Raman, Mass Spectrometry Principles)
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the atomic connectivity and chemical environment of a molecule. For 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol, both ¹H and ¹³C NMR would be employed. The ¹H NMR spectrum would be expected to show distinct signals for each unique proton, with their chemical shifts, coupling constants, and integration values confirming the arrangement of the pyrrolidine (B122466) and imidazole (B134444) rings, as well as the presence of the hydroxyl group. While specific data for the [1,2-c] isomer is scarce, analysis of the related compound 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole provides a template for expected spectral regions. researchgate.net
Illustrative ¹H NMR Data for the Isomeric 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Imidazole H | 7.02 | d | 1.3 |
| Imidazole H | 6.85 | d | 1.3 |
| CH₂ | 3.89 | dd | 7.6, 6.6 |
| CH₂ | 2.66 | m | |
| CH₂ | 2.44 | m |
Data obtained in DMSO-d₆ at 400 MHz. researchgate.net
For the target compound, this compound, one would anticipate additional signals corresponding to the proton on the hydroxyl-bearing carbon (C7) and the hydroxyl proton itself, with their positions influenced by solvent and concentration. Two-dimensional NMR techniques, such as COSY and HSQC, would be used to definitively assign proton and carbon signals and confirm connectivity.
Infrared (IR) and Raman Spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. The C-N stretching vibrations of the imidazole and pyrrolidine rings would likely appear in the 1000-1350 cm⁻¹ region, while C=N stretching from the imidazole ring would be observed around 1600-1680 cm⁻¹.
Mass Spectrometry (MS) determines the mass-to-charge ratio of a molecule, allowing for the confirmation of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion of this compound (C₆H₈N₂O, Molecular Weight: 124.14 g/mol ), confirming its elemental composition. Fragmentation patterns observed in the mass spectrum would offer further structural clues, corresponding to the cleavage of the bicyclic ring system.
X-ray Crystallography for Solid-State Structure Determination and Chirality Assignment
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the fused ring system.
For this compound, which possesses a chiral center at the C7 position, X-ray crystallography on a single enantiomer or a crystalline derivative can determine the absolute stereochemistry (R or S configuration). Although a crystal structure for the target compound is not publicly available, the detailed crystallographic analysis of its achiral isomer, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, illustrates the type of data that this method yields. researchgate.netnih.gov The analysis of this isomer revealed a monoclinic P2₁/n space group and an envelope conformation for the pyrrolidine ring, which serves to relieve torsional strain. researchgate.netnih.gov Similar detailed conformational and packing information would be obtainable for this compound.
Illustrative Crystal Data for the Isomeric 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₈N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.908 (7) |
| b (Å) | 7.441 (8) |
| c (Å) | 9.880 (9) |
| β (°) | 104.91 (3) |
| Volume (ų) | 561.8 (9) |
Data collected at 100 K. researchgate.net
Chromatographic Techniques for Purity Assessment and Stereoisomer Separation (e.g., HPLC, SFC)
Chromatographic methods are essential for determining the purity of a compound and for separating stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing chemical purity. A sample of this compound would be analyzed using a suitable stationary phase (e.g., C18) and mobile phase. The purity is determined by the relative area of the main peak in the chromatogram. For instance, the related chiral compound (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol has been reported with a purity of 99.33% as determined by HPLC, demonstrating the high level of precision achievable with this method. msesupplies.com
Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers. Due to the chiral center at C7, a racemic mixture of this compound would require separation to study the properties of individual enantiomers. SFC, utilizing a chiral stationary phase and a supercritical fluid (typically CO₂) as the mobile phase, is often faster and more efficient than chiral HPLC for this purpose. This technique would be used to determine the enantiomeric excess (ee) of a sample and to perform preparative separations.
Elemental Analysis and Thermogravimetric Analysis Methodologies
Elemental Analysis (EA) provides the percentage composition of the elements (carbon, hydrogen, nitrogen, oxygen) within a compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. For this compound (C₆H₈N₂O), a close correlation between the experimental and theoretical values serves as a crucial check of purity and empirical formula confirmation.
Theoretical Elemental Composition of C₆H₈N₂O
| Element | Symbol | Atomic Weight | Theoretical % |
|---|---|---|---|
| Carbon | C | 12.011 | 58.05% |
| Hydrogen | H | 1.008 | 6.50% |
| Nitrogen | N | 14.007 | 22.57% |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess thermal stability and to determine the presence of residual solvents or water. A TGA thermogram of a pure, anhydrous sample of this compound would show a stable mass until the onset of thermal decomposition at a characteristic temperature.
Applications of 6,7 Dihydro 5h Pyrrolo 1,2 C Imidazol 7 Ol As a Synthetic Building Block and Ligand Precursor
Role in the Synthesis of Complex Heterocyclic Scaffolds
Currently, there is a lack of published research specifically demonstrating the use of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol as a direct precursor for the synthesis of more complex heterocyclic scaffolds. While the inherent reactivity of the hydroxyl and secondary amine functionalities suggests potential for further elaboration, specific examples of such transformations are not documented in peer-reviewed literature. The development of synthetic methodologies utilizing this compound as a starting material would be a necessary first step to unlock its potential in constructing diverse and intricate molecular architectures.
Utilization as a Precursor for Advanced Organic Materials
The potential application of this compound as a precursor for advanced organic materials remains an open area for investigation. The related 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core has been explored in the context of ionic liquids, which possess tunable properties for applications such as carbon dioxide capture and as electrolytes in fuel cells and batteries. However, no such studies have been reported for the this compound isomer. Its unique electronic and structural properties, including its hydrogen bonding capabilities, could theoretically be exploited in the design of novel functional materials, but experimental validation is currently absent from the scientific record.
Intermediates in Divergent Synthetic Strategies and Scaffold Diversification
The concept of using this compound as a central intermediate in divergent synthetic strategies is plausible but not yet realized in practice, according to available data. Divergent synthesis allows for the creation of a library of structurally related compounds from a common intermediate. The functional handles present in this compound—the hydroxyl group and the bicyclic core—offer multiple points for chemical modification. For instance, oxidation of the alcohol to a ketone or its conversion to other functional groups could pave the way for a variety of derivatives. However, the literature does not currently provide examples of such scaffold diversification originating from this specific compound.
Design and Synthesis of Ligands for Coordination Chemistry and Catalysis
While the nitrogen atoms within the pyrroloimidazole core of this compound suggest its potential as a ligand for metal coordination, there is a lack of specific research in this area. The isomeric 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, which can be synthesized via the condensation of 1H-imidazole with acrolein, has found application as a phosphorus-free catalyst in the Morita–Baylis–Hillman reaction. This suggests that the broader class of dihydropyrroloimidazoles can participate in catalytic processes. However, dedicated studies on the coordination chemistry of this compound and the catalytic activity of its metal complexes are yet to be reported.
Precursor in Fragment-Based Chemical Library Synthesis
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug development. This approach relies on screening small, low-complexity molecules (fragments) that can bind to a biological target. The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has been successfully employed as a fragment in the discovery of potent inhibitors for the WDR5 protein, a target in cancer therapy. nih.govgenscript.com In these studies, the fragment was identified through NMR-based screening and subsequently optimized using structure-based design to yield high-affinity ligands. nih.gov
Future Directions and Emerging Research Avenues in the Chemistry of 6,7 Dihydro 5h Pyrrolo 1,2 C Imidazol 7 Ol
Development of Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of complex nitrogen-containing heterocycles is often associated with multi-step processes that utilize hazardous reagents and generate significant chemical waste. In line with the principles of green chemistry, future research will undoubtedly focus on developing more environmentally benign synthetic routes to 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol and its derivatives. This involves the exploration of eco-friendly solvents, such as water and bio-derived solvents like glycerol (B35011) and ethyl lactate, which offer a safer alternative to traditional volatile organic compounds. dntb.gov.uamdpi.comresearchgate.net
Moreover, the use of microwave-assisted organic synthesis (MAOS) presents a promising approach to accelerate reaction times, improve yields, and reduce energy consumption. dntb.gov.uaresearchgate.net For the synthesis of the pyrrolo[1,2-c]imidazole core, multicomponent reactions (MCRs) are particularly attractive as they can construct complex molecules in a single step from simple starting materials, thereby enhancing atom economy and reducing the number of purification steps. nih.gov The development of novel catalytic systems, including heterogeneous catalysts that can be easily recovered and reused, will also be a key area of focus. nih.govnih.gov A recent study highlighted a green, one-pot, three-component synthesis of pyrroloimidazole derivatives in an aqueous medium at room temperature, showcasing the potential of these sustainable approaches. nih.gov
| Green Chemistry Approach | Potential Benefits for Synthesis of this compound |
| Use of Eco-friendly Solvents (e.g., water, glycerol) | Reduced toxicity and environmental impact. dntb.gov.uamdpi.com |
| Microwave-Assisted Synthesis | Accelerated reaction rates and increased energy efficiency. dntb.gov.uaresearchgate.net |
| Multicomponent Reactions | Increased atom economy and simplified reaction procedures. nih.gov |
| Heterogeneous Catalysis | Facile catalyst recovery and reusability. nih.govnih.gov |
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of automated synthesis and flow chemistry platforms is set to revolutionize the preparation and screening of novel chemical entities. acs.org Continuous flow chemistry, in particular, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for seamless scale-up. sci-hub.seuc.ptdurham.ac.ukrsc.org For the synthesis of this compound, flow chemistry could enable the safe handling of reactive intermediates and the precise control of reaction parameters, leading to a more efficient and reproducible process. mdpi.comacs.org
| Technology | Application in the Chemistry of this compound |
| Flow Chemistry | Enhanced reaction control, improved safety, and scalability of synthesis. sci-hub.seuc.ptrsc.org |
| Automated Synthesis | Rapid generation of compound libraries for high-throughput screening. acs.org |
| Telescoped Reactions | Streamlined multi-step syntheses without intermediate isolation. springerprofessional.de |
Exploration of Novel Catalytic Systems for Functionalization
The development of novel catalytic systems is crucial for the efficient and selective functionalization of the this compound scaffold. Transition-metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in the development of C-H activation and cross-coupling reactions, which allow for the direct introduction of new functional groups onto the heterocyclic core. tandfonline.com These methods provide a more atom-economical and step-efficient alternative to traditional functionalization strategies that often require pre-functionalized starting materials.
Future research will likely focus on the discovery of more sustainable and earth-abundant metal catalysts, as well as the development of organocatalytic and biocatalytic methods. Chiral catalysts will be of particular importance for the enantioselective synthesis of specific stereoisomers of this compound and its derivatives, which is critical for understanding their structure-activity relationships. nih.govnih.gov Catalyst-free annulative functionalization approaches are also emerging as a powerful tool for the construction of complex fused heterocyclic systems. acs.orgacs.org
| Catalytic System | Potential Application for this compound |
| Transition-Metal Catalysis (Pd, Rh, Cu) | C-H activation and cross-coupling for direct functionalization. tandfonline.com |
| Organocatalysis | Metal-free and environmentally friendly transformations. nih.gov |
| Biocatalysis | Highly selective and sustainable enzymatic reactions. nih.gov |
| Chiral Catalysis | Enantioselective synthesis of specific stereoisomers. nih.govnih.gov |
Advanced Computational Methodologies for Predictive Chemical Design and Discovery
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. mdpi.com Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govmdpi.comnih.govresearchgate.net These theoretical studies can provide valuable insights into reaction mechanisms and help in the rational design of more efficient synthetic routes. cdnsciencepub.commdpi.com
Furthermore, quantitative structure-activity relationship (QSAR) studies and molecular docking simulations can be used to predict the biological activity of novel derivatives and to understand their interactions with therapeutic targets. nih.gov By computationally screening virtual libraries of compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. The synergy between computational prediction and experimental validation will be a key driver of innovation in the development of new therapeutic agents based on the this compound scaffold.
| Computational Method | Application in the Research of this compound |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and reaction mechanisms. nih.govmdpi.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of novel derivatives. nih.gov |
| Molecular Docking | Simulation of binding interactions with biological targets. mdpi.com |
| Virtual Screening | In silico screening of compound libraries to identify promising candidates. |
Mechanistic Understanding of Complex Rearrangements and Transformations
A deep mechanistic understanding of the chemical reactions involving the this compound core is essential for the development of novel synthetic methodologies and the prediction of reaction outcomes. Future research will likely involve detailed experimental and computational studies to elucidate the mechanisms of complex rearrangements and transformations of this heterocyclic system. researchgate.net
For instance, understanding the factors that control the regioselectivity and stereoselectivity of reactions is crucial for the synthesis of specific isomers with desired biological activities. acs.org Isotopic labeling studies, kinetic analysis, and in situ spectroscopic monitoring of reactions can provide valuable data to support or refute proposed reaction mechanisms. This fundamental knowledge will not only enable the optimization of existing synthetic routes but also pave the way for the discovery of entirely new transformations and molecular architectures based on the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol, and how can reaction parameters be optimized for scalability?
The compound is synthesized via condensation of 1H-imidazole (38) with acrolein (39) under Ru(III)-P4VP catalysis. Key parameters include solvent choice (DMSO), base (DABCO), and reactor design. Batch systems (16 hours) vs. immobilized flow microreactors (2 minutes) significantly reduce reaction time while maintaining high yields . Optimization studies highlight the role of Ru(III)-P4VP in enhancing regioselectivity and turnover frequency .
Q. How is this compound applied as a catalyst in the Morita–Baylis–Hillman (MBH) reaction, and what advantages do aqueous conditions provide?
The compound acts as a phosphorus-free catalyst in aqueous MBH reactions between unprotected isatins and cyclic enones. Aqueous conditions improve sustainability by eliminating organic solvents, while the catalyst’s hydroxyl group facilitates nucleophilic activation. Yields exceed 80% in water, with enhanced stereochemical control compared to traditional methods .
Q. What is the role of this compound in synthesizing ionic liquids?
The hydroxyl group enables derivatization into ionic liquid precursors via alkylation or sulfonation. For example, quaternization with methyl iodide produces cationic intermediates, which pair with anions like BF₄⁻ or PF₆⁻ to form thermally stable ionic liquids. These are used in green chemistry applications for solvent-free catalysis .
Advanced Research Questions
Q. What structural features underpin its enantioselective catalytic activity in asymmetric synthesis?
Chiral esters derived from the compound, such as (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate (171a), exhibit high enantioselectivity (up to 99% ee) in reactions like the Black rearrangement. The rigid bicyclic framework and stereogenic center at C7 are critical for stabilizing transition states during C-acylation and kinetic resolution of carbinols .
Q. How do crystallographic and hydrogen-bonding studies inform its conformational flexibility and reactivity?
X-ray diffraction reveals bond angles (e.g., N1–C3–C4 = 111.13°) and hydrogen-bonding geometry (e.g., C6–H6A···N2 = 2.55 Å), which stabilize planar conformations essential for catalytic activity. These insights guide the design of derivatives with tailored steric and electronic properties .
Q. What contradictions exist in catalytic efficiency between batch and flow reactor systems?
Batch reactions using Ru(III)-P4VP in DMSO achieve 85% yield in 16 hours, while flow systems with immobilized catalysts reduce time to 2 minutes but require higher catalyst loading (5 mol% vs. 2 mol%). This trade-off highlights challenges in mass transfer and catalyst stability under continuous conditions .
Q. How do structure-activity relationship (SAR) studies enhance the development of necroptosis inhibitors based on this scaffold?
Derivatives like 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazoles show potent necroptosis inhibition (IC₅₀ < 100 nM) by targeting RIPK1. Substituents at the triazole ring (e.g., electron-withdrawing groups) improve metabolic stability, while pyrroloimidazole modifications enhance blood-brain barrier penetration for neurodegenerative applications .
Q. What mechanistic insights explain its role in enantioselective C-acylation for quaternary stereocenter formation?
The catalyst’s bicyclic framework aligns substrates via π-π stacking and hydrogen bonding, while the acetate group at C7 acts as a transient acyl donor. Kinetic studies reveal a two-step mechanism: (i) substrate activation via deprotonation and (ii) stereocontrol through a chiral pocket around the imidazole ring .
Methodological Guidelines
- Synthetic Optimization : Prioritize flow reactors for time-sensitive reactions but validate catalyst recyclability .
- Catalytic Screening : Use aqueous MBH conditions for eco-friendly synthesis, monitoring pH to avoid hydroxyl group protonation .
- SAR Design : Introduce polar substituents (e.g., -CF₃) to improve solubility and target engagement in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
